molecular formula C20H36N2O6 B1663054 Dihydroeponemycin CAS No. 126463-64-7

Dihydroeponemycin

Cat. No. B1663054
M. Wt: 400.5 g/mol
InChI Key: IUDBVFIQSSOIDB-TWOQFEAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroeponemycin is an active derivative of eponemycin, an antitumor antibiotic isolated from Streptomyces hygroscopicus . It has a molecular formula of C20H36N2O6 and a molecular weight of 400.51 .


Synthesis Analysis

Dihydroeponemycin has been synthesized from Fmoc-Leu-Cl through Stille coupling with tributylvinyltin, conjugate addition of PhSAlMe2 to the derived enone, and S-oxidation . An analogue of the antitumor and antiangiogenic natural product eponemycin, dihydroeponemycin, was selected for development as an affinity reagent because of its ease of synthesis .


Molecular Structure Analysis

The molecular structure of Dihydroeponemycin has been analyzed in several studies . It selectively targets the 20S proteasome and covalently modifies a subset of catalytic proteasomal subunits .


Chemical Reactions Analysis

Dihydroeponemycin covalently modifies a subset of catalytic proteasomal subunits, binding preferentially to the IFN-gamma-inducible subunits LMP2 and LMP7 . It has been shown to inhibit the three major peptidolytic activities of the proteasome at different rates .


Physical And Chemical Properties Analysis

Dihydroeponemycin has a molecular formula of C20H36N2O6 and a molecular weight of 400.51 . More detailed physical and chemical properties can be found in the Certificate of Analysis .

Scientific Research Applications

Proteasome Inhibition and Antitumor Activity

Dihydroeponemycin, a derivative of eponemycin, has been extensively studied for its role in proteasome inhibition, a mechanism pivotal in cell cycle regulation and cancer therapy. Notably, dihydroeponemycin selectively targets the 20S proteasome, covalently modifying catalytic proteasomal subunits, which leads to varying inhibition rates of the proteasome's peptidolytic activities. This selective inhibition induces apoptosis and cellular morphological changes, underscoring its potential as an antitumor pharmacological agent (Meng, Kwok, Sin, & Crews, 1999).

Synthesis and Application in Drug Design

Efficient synthetic approaches to dihydroeponemycin have been developed to aid in the design of novel proteasome inhibitors with unique activities. An improved synthesis route facilitates the exploration of immunoproteasome-specific inhibitors, essential for advancing chemotherapeutic strategies and drug development (Ho, Cyrus, & Kim, 2005).

Anti-Malarial Potential

Research has also explored dihydroeponemycin’s potential as an antimalarial drug. In silico studies have shown that dihydroeponemycin can inhibit the Ubiquitin Proteasome System (UPS) of Plasmodium falciparum, the parasite responsible for malaria. This opens up new avenues for antimalarial therapy, particularly in the context of increasing drug resistance (Mardhiyyah, Arif, Fitri, Winarsih, Chandradikusuma, & Nurseta, 2019).

Insights into Molecular Interactions and Pathways

Studies have been conducted to understand themolecular interactions and pathways involved in dihydroeponemycin's activity. For example, the synthesis and use of a biotinylated dihydroeponemycin analogue demonstrated its ability to form a covalent adduct with intracellular proteins in human endothelial cells. This specific interaction between the natural product and target proteins is crucial for understanding its anti-angiogenic effects and can assist in identifying eponemycin receptors, paving the way for targeted drug development (Sin, Meng, Auth, & Crews, 1998).

Comparative Analysis with Related Compounds

Comparative analyses of dihydroeponemycin with structurally related compounds like epoxomicin have been conducted to understand differences in antiproliferative activity, proteasome subunit binding specificity, and inhibition rates. Such studies are fundamental in developing proteasome subunit-specific inhibitors, offering insights into the nuanced differences that can be exploited for targeted therapies (Kim, Myung, Sin, & Crews, 1999).

Safety And Hazards

Dihydroeponemycin is classified as Acute toxicity, Oral (Category 4), H302 according to the Safety Data Sheet . It is harmful if swallowed and should be handled with care .

properties

IUPAC Name

N-[(2S)-3-hydroxy-1-[[(2S)-1-[(2R)-2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-6-methylheptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O6/c1-13(2)7-5-6-8-17(25)21-16(10-23)19(27)22-15(9-14(3)4)18(26)20(11-24)12-28-20/h13-16,23-24H,5-12H2,1-4H3,(H,21,25)(H,22,27)/t15-,16-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDBVFIQSSOIDB-TWOQFEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435518
Record name Dihydroeponemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroeponemycin

CAS RN

126463-64-7, 2499-33-4
Record name Dihydroeponemycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dihydroeponemycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dihydroeponemycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydroeponemycin
Reactant of Route 2
Reactant of Route 2
Dihydroeponemycin
Reactant of Route 3
Reactant of Route 3
Dihydroeponemycin
Reactant of Route 4
Reactant of Route 4
Dihydroeponemycin
Reactant of Route 5
Reactant of Route 5
Dihydroeponemycin
Reactant of Route 6
Reactant of Route 6
Dihydroeponemycin

Citations

For This Compound
205
Citations
L Meng, BHB Kwok, N Sin, CM Crews - Cancer Research, 1999 - AACR
… dihydroeponemycin, an analogue of the antitumor and antiangiogenic natural product eponemycin, selectively targets the 20S proteasome. Dihydroeponemycin … by dihydroeponemycin …
Number of citations: 234 aacrjournals.org
N Serrano-Aparicio, K Świderek, V Moliner - European Journal of Medicinal …, 2019 - Elsevier
Proteasome deregulation has been related with several human diseases and, consequently, a detailed knowledge of its inhibition is essential for the design of efficient and selective …
Number of citations: 13 www.sciencedirect.com
KB Kim, J Myung, N Sin, CM Crews - Bioorganic & medicinal chemistry …, 1999 - Elsevier
… epoxomicin/dihydroeponemycin chimerae. © 1999 Elsevier Science Ltd. All rights reserved. … potent antitumor compounds epoxomicin (1) and dihydroeponemycin (2), we identified the • …
Number of citations: 150 www.sciencedirect.com
LC Furtado, A Bauermeister, R De Felicio… - Frontiers in Marine …, 2021 - frontiersin.org
Marine natural products have emerged as an important source for drug development, notably in the field of anticancer therapy. Still, the limited effectiveness of current therapies for …
Number of citations: 2 www.frontiersin.org
A Ho, K Cyrus, KB Kim - 2005 - Wiley Online Library
… To further investigate this, we have prepared a dihydroeponemycin … dihydroeponemycin.12 Increasing concentration of either dihydroeponemycin analogue 5 or dihydroeponemycin (3) …
K Mardhiyyah, MH Arif, LE Fitri… - Journal of Physics …, 2019 - iopscience.iop.org
… The aims of this study are to know toxicity profile of dihydroeponemycin and its potency as … Toxicity profiles (ADMET) of dihydroeponemycin was absorbed 83.5% via intestinal route. …
Number of citations: 1 iopscience.iop.org
H Hoshi, T Ohnuma, S Aburaki, M Konishi, T Oki - Tetrahedron letters, 1993 - Elsevier
A Total Synthesis of 6,7-Dihydroeponemycin and Determination of Stereochemistry of the Epoxide Ring … 6,7-Dihydroeponemycin 2 … In conclusion, a total synthesis of (2R)-6.7-dihydroeponemycin …
Number of citations: 16 www.sciencedirect.com
U Schmidt, J Schmidt - Synthesis, 1994 - thieme-connect.com
… In the meantime a Japanese group synthesized 6,7-dihydroeponemycin and elucidated the configuration of the epoxide ring.8 They reported the isolation and structure determination of …
Number of citations: 28 www.thieme-connect.com
B Bennacer, C Rivalle… - European Journal of …, 2003 - Wiley Online Library
A new synthesis of dihydroeponemycin (2), a peptide epoxide with potent cytotoxic and antiangiogenesis activity, has been developed. In the initial steps, Fmoc‐Leu‐Cl was converted …
J Zettler, F Zubeil, A Kulik, S Grond, L Kaysser - Chembiochem, 2016 - Wiley Online Library
… as for commercial dihydroeponemycin. Initial assignments of … of eponemycin and dihydroeponemycin as well as 1 H, 13 C, … C spectra of dihydroeponemycin and unlabeled …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.